Enhanced Computed Lipophilicity Relative to the Closest Regioisomeric Analog
The target compound (3-methyl-1-carboxylic acid) has a computed XLogP3-AA of 0.8, which is 0.5 log units higher than the 1-methyl-4-carboxylic acid regioisomer (XLogP3-AA = 0.3) and 0.4 log units higher than the (1S,4S,5S)-1-methyl-5-carboxylic acid regioisomer (XLogP3-AA = 0.4) [1][2][3]. This difference indicates measurably greater lipophilicity for the 3-methyl-1-carboxylic acid substitution pattern, which can translate to improved passive membrane permeability in cell-based assays.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8 |
| Comparator Or Baseline | 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid: XLogP3-AA = 0.3; (1S,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid: XLogP3-AA = 0.4 |
| Quantified Difference | ΔXLogP3 = +0.5 (vs. 4-carboxylic acid regioisomer); ΔXLogP3 = +0.4 (vs. 5-carboxylic acid regioisomer) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2025 release) |
Why This Matters
Higher lipophilicity within the same molecular scaffold can directly affect membrane permeability and non-specific protein binding profiles, making this compound a preferred choice when designing fragment libraries or lead series requiring balanced polarity.
- [1] PubChem. (2025). Compound Summary for CID 146155185: 3-Methyl-2-oxabicyclo(2.2.1)heptane-1-carboxylic acid. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 134686775: 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid. National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). Compound Summary for CID 155819642: (1S,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid. National Center for Biotechnology Information. View Source
